molecular formula C11H11BrN2O2 B14250057 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- CAS No. 219686-37-0

2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro-

Cat. No.: B14250057
CAS No.: 219686-37-0
M. Wt: 283.12 g/mol
InChI Key: YEUOTCMJRYBUHA-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is a derivative of the benzodiazepine class of compounds. Benzodiazepines are known for their wide range of applications, particularly in the fields of medicine and pharmacology. This specific compound is characterized by the presence of an acetyl group at the 5th position and a bromine atom at the 7th position, along with a tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.

    Acetylation: The acetyl group is introduced at the 5th position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Hydrogenation: The tetrahydro structure is obtained by hydrogenation of the benzodiazepine ring using a suitable hydrogenation catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position.

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic effects. The bromine atom and acetyl group may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: A benzodiazepine with a different substitution pattern, leading to variations in its pharmacological profile.

    Clonazepam: Known for its anticonvulsant properties, differing in its substitution pattern and resulting effects.

Uniqueness

2H-1,5-Benzodiazepin-2-one, 5-acetyl-7-bromo-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromine atom and acetyl group can influence its binding to receptors and its overall biological activity.

Properties

CAS No.

219686-37-0

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

5-acetyl-7-bromo-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H11BrN2O2/c1-7(15)14-5-4-11(16)13-9-3-2-8(12)6-10(9)14/h2-3,6H,4-5H2,1H3,(H,13,16)

InChI Key

YEUOTCMJRYBUHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=O)NC2=C1C=C(C=C2)Br

Origin of Product

United States

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